An In-depth Technical Guide to 2-Deoxy-2-fluoro-alpha-d-arabinofuranose: A Cornerstone for Advanced Nucleoside Analogs
An In-depth Technical Guide to 2-Deoxy-2-fluoro-alpha-d-arabinofuranose: A Cornerstone for Advanced Nucleoside Analogs
This guide provides an in-depth exploration of 2-Deoxy-2-fluoro-alpha-d-arabinofuranose, a pivotal fluorinated monosaccharide in the landscape of modern drug discovery. While this sugar moiety itself is not the final active pharmaceutical ingredient, its strategic incorporation into nucleoside structures has paved the way for significant advancements in antiviral and anticancer therapies. We will dissect the synthesis, properties, and profound impact of this molecule, with a particular focus on its protected precursor, 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose (CAS No. 97614-43-2), which serves as the workhorse in synthetic applications.
The Strategic Advantage of Fluorination in Carbohydrate Chemistry
The introduction of a fluorine atom into a carbohydrate scaffold, such as in 2-Deoxy-2-fluoro-alpha-d-arabinofuranose, is a deliberate and impactful strategic decision in medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—impart several advantageous characteristics to the resulting nucleoside analogs.[1][2] The fluorine atom at the 2'-position enhances the stability of the glycosidic bond, making the nucleoside analog more resistant to enzymatic degradation and thereby increasing its in vivo half-life.[1] This enhanced stability is a critical factor in the development of effective therapeutics.
Physicochemical Properties and Handling
The direct subject of this guide, 2-Deoxy-2-fluoro-alpha-d-arabinofuranose, is typically generated and used in situ or as a transient intermediate. For practical synthetic applications, its protected form, 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose, is the commercially available and utilized compound.[1][] Its key properties are summarized below:
| Property | Value | Source |
| CAS Number | 97614-43-2 | , |
| Molecular Formula | C26H21FO7 | |
| Molecular Weight | 464.44 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 82-90 °C | |
| Optical Rotation | [a]D20 = +74 ± 2º (c=1 in CH2Cl2) | |
| Storage Conditions | 0-8°C, keep in a dark place, sealed in dry conditions | , |
The benzoyl protecting groups are instrumental in facilitating selective glycosylation reactions, which are central to the synthesis of nucleosides and oligosaccharides.[] These groups render the molecule stable for storage and handling while allowing for their removal under controlled conditions to reveal the reactive hydroxyl groups when needed.
Synthesis of the Core Intermediate
The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a critical process, with several methodologies developed to achieve this transformation efficiently. A common and effective approach involves the fluorination of a suitably protected ribofuranose precursor.
Caption: Synthetic route to the protected fluorinated intermediate.
One well-documented method utilizes (Diethylamino)sulfur trifluoride (DAST) as the fluorinating agent.[4][5] In this reaction, the hydroxyl group at the C2 position of 1,3,5-tri-O-benzoyl-α-d-ribofuranose is replaced with a fluorine atom.[4][5] This reaction proceeds with an inversion of stereochemistry at the C2 position, leading to the desired arabinofuranose configuration. The choice of DAST is predicated on its efficacy in this type of deoxofluorination reaction.[4]
Experimental Protocol: Synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose
This protocol is a synthesis of methodologies described in the literature.[4]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,3,5-tri-O-benzoyl-α-d-ribofuranose (1 equivalent) in anhydrous dichloromethane.
-
Fluorination: Cool the solution to 0°C in an ice bath. Add DAST (3 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40°C for 16 hours.
-
Quenching: Cool the reaction mixture and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Separate the organic layer and wash it sequentially with water and saturated aqueous NaHCO3.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose.
Application in the Synthesis of Bioactive Nucleosides
The primary and most significant application of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose is as a key building block for the synthesis of fluorinated nucleoside analogs.[1][] These analogs have demonstrated potent antiviral and anticancer activities.[1] A prime example is Clofarabine, a purine nucleoside analog used in the treatment of leukemia.
The general workflow for the synthesis of such nucleoside analogs involves several key steps:
Caption: General workflow for nucleoside analog synthesis.
Mechanism of Action of Derived Nucleoside Analogs
Once administered, the fluorinated nucleoside analog is transported into the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form.[6] This triphosphate analog can then act as a competitive inhibitor of DNA polymerases or be incorporated into the growing DNA chain.[7][8] The presence of the 2'-fluoro-arabinofuranosyl moiety often leads to chain termination, thereby halting DNA replication and inducing apoptosis in rapidly dividing cells, such as cancer cells or virus-infected cells.[8]
For instance, the triphosphate of 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thio-FAC) has been shown to be a potent inhibitor of DNA polymerase α.[7][8] The kinetic analysis revealed a mixed-type inhibition, suggesting a chain-terminating effect.[7][8]
Future Directions and Conclusion
2-Deoxy-2-fluoro-alpha-d-arabinofuranose, primarily through its protected form, remains a cornerstone in the development of novel therapeutics. Its unique stereochemistry and the strategic placement of the fluorine atom provide a robust platform for creating nucleoside analogs with enhanced stability and potent biological activity.[1] Ongoing research continues to explore the synthesis of new derivatives and their evaluation against a range of diseases. The principles of fluorine incorporation in carbohydrate chemistry, exemplified by this molecule, will undoubtedly continue to drive innovation in drug discovery for years to come.
References
- Reichman, U., Hollenberg, D. H., Chu, C. K., & Fox, J. J. (1975). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives.
-
ChemBK. (2024, April 9). 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose. Retrieved from [Link]
- Damha, M. J., & Wilds, C. J. (2000). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3533–3543.
- Sharma, R., & Alauddin, M. M. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC). PLoS One, 13(5), e0196342.
-
PubChem. (n.d.). 2-Deoxy-2-fluoro-alpha-D-arabinofuranose. Retrieved from [Link]
- Wright, J. A., & Fox, J. J. (1970). Nucleosides. LX. Fluorocarbohydrates. 22. Synthesis of 2-deoxy-2-fluoro-D-arabinose and 9-(2-deoxy-2-fluoro-.alpha. and .beta.-D-arabinofuranosyl)adenines. The Journal of Organic Chemistry, 35(12), 4052–4057.
- Tann, C. H., Brodfuehrer, P. R., Brundidge, S. P., Sapino, C., & Howell, H. G. (1985). A three-step synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. The Journal of Organic Chemistry, 50(19), 3644–3647.
-
iChemical. (n.d.). 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose, CAS No. 97614-43-2. Retrieved from [Link]
-
PubChem. (n.d.). alpha-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate. Retrieved from [Link]
- Nakashima, H., Azuma, A., & Tanaka, M. (2001). The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases. Biological and Pharmaceutical Bulletin, 24(5), 572–575.
- Wang, T., & Li, W. (2026). Expeditious Synthesis of 2‐Deoxy‐2‐perfluoroalkyl Glycosides.
-
Azuma, A., Nakashima, H., & Tanaka, M. (2001). The Antitumor Mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases. PubMed. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. US6462191B1 - Synthesis of 2-deoxy-2-fluoro-arabinose derivatives - Google Patents [patents.google.com]
- 6. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]
- 7. The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
